molecular formula C9H6BrFO B8157663 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene

1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B8157663
M. Wt: 229.05 g/mol
InChI Key: NLXXMFWSTUXLNG-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene is an aromatic compound with the molecular formula C9H6BrFO. This compound is characterized by the presence of bromine, fluorine, and a prop-2-yn-1-yloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromine and alkyne groups are particularly reactive, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene can be compared with similar compounds such as:

The presence of both bromine and fluorine atoms in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

1-bromo-3-fluoro-2-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXXMFWSTUXLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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